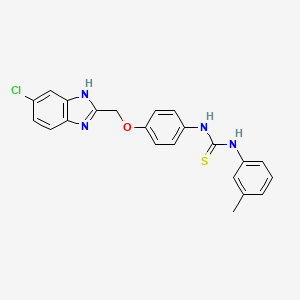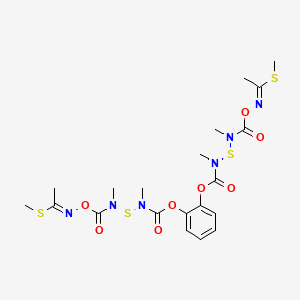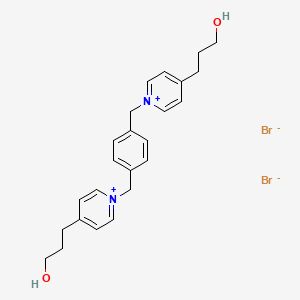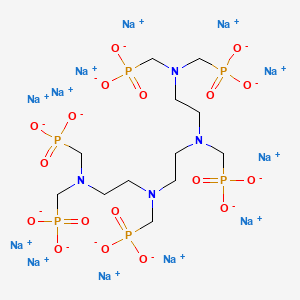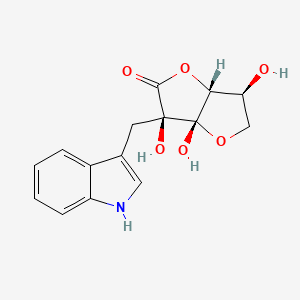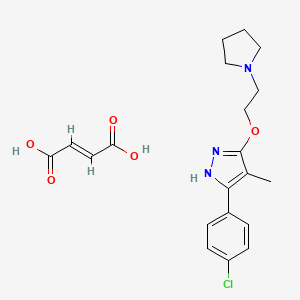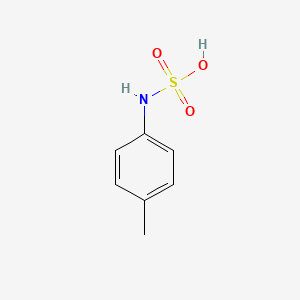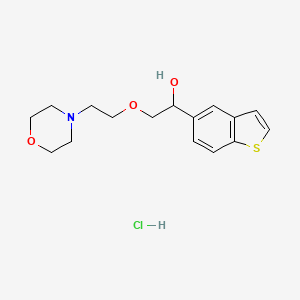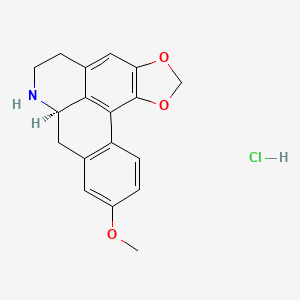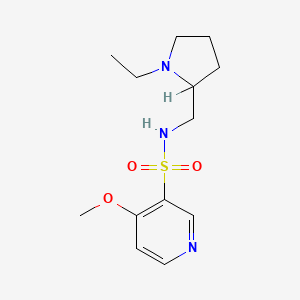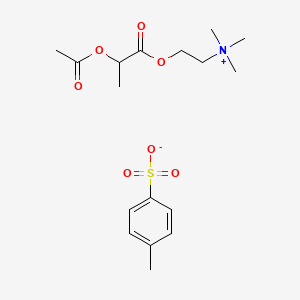
2-(2-(Acetyloxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/KH2580000 is a compound listed in the NIOSH Pocket Guide to Chemical Hazards. This guide provides essential information about workplace chemicals and their hazards, helping workers, employers, and occupational health professionals recognize and control chemical hazards .
Preparation Methods
The preparation methods for NIOSH/KH2580000 involve various synthetic routes and reaction conditions. These methods are detailed in the NIOSH Manual of Analytical Methods (NMAM), which includes sampling and analytical methods for workplace exposure monitoring . The methods typically involve gas chromatography and other analytical techniques to ensure accurate measurement and control of the compound in industrial settings .
Chemical Reactions Analysis
NIOSH/KH2580000 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are detailed in the NIOSH Pocket Guide to Chemical Hazards . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various organic compounds that are monitored for workplace safety .
Scientific Research Applications
NIOSH/KH2580000 has a wide range of scientific research applications. It is used in chemistry for analytical methods and in biology for studying the effects of chemical exposure on health. In medicine, it is used to develop protective equipment and engineering control technology to reduce work-related illnesses and injuries . The compound is also used in industry for evaluating hazards at work sites and developing methods for measuring early markers of adverse health effects .
Mechanism of Action
The mechanism of action of NIOSH/KH2580000 involves its interaction with molecular targets and pathways in the body. The compound exerts its effects by binding to specific receptors and altering cellular processes. This interaction can lead to various physiological responses, including changes in enzyme activity and gene expression .
Comparison with Similar Compounds
NIOSH/KH2580000 can be compared with other similar compounds listed in the NIOSH Pocket Guide to Chemical Hazards. These compounds include various volatile organic compounds and aliphatic aldehydes . The uniqueness of NIOSH/KH2580000 lies in its specific chemical properties and the particular industrial applications it is used for .
Properties
CAS No. |
55077-27-5 |
|---|---|
Molecular Formula |
C17H27NO7S |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H20NO4.C7H8O3S/c1-8(15-9(2)12)10(13)14-7-6-11(3,4)5;1-6-2-4-7(5-3-6)11(8,9)10/h8H,6-7H2,1-5H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
PNMBDZXCNXEXEC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C(=O)OCC[N+](C)(C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


